2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Descripción general

Descripción

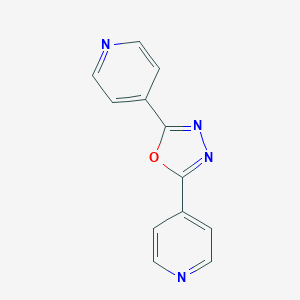

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of two pyridyl groups attached to a 1,3,4-oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Coordination Reactions with Metal Ions

The compound readily forms coordination complexes with transition metals due to the electron-rich pyridyl groups and oxadiazole ring. Key findings include:

-

Hg(II) Ion Interaction : In aqueous solution (pH 7.00), the compound forms a fluorescent coordination polymer with Hg(II), exhibiting fluorescence quenching and a red-shift in emission. This interaction is attributed to ligand-to-metal charge transfer (LMCT).

-

Ni(II), Cu(II), and Zn(II) Complexes : Structural analogs (e.g., 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole) form octahedral complexes with Ni(II), Cu(II), and Zn(II) under reflux conditions in ethanol. These complexes are stabilized by N-donor atoms from both pyridyl and oxadiazole moieties .

Substitution Reactions

The pyridyl groups participate in electrophilic substitution reactions under controlled conditions:

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes cyclization and ring-opening under specific conditions:

-

Cyclization with POCl₃ : Reaction with phosphoryl chloride at 80–100°C facilitates the formation of fused heterocyclic systems. For example, refluxing with iminodiacetic acid derivatives yields tricyclic structures .

-

Acid-Catalyzed Hydrolysis : In concentrated HCl, the oxadiazole ring opens to form hydrazide derivatives, confirmed by NMR and mass spectrometry .

Oxidation and Reduction

The compound’s redox behavior is influenced by its conjugated π-system:

-

Oxidation : Treatment with potassium permanganate in acidic media oxidizes pyridyl groups to pyridine N-oxides, confirmed by IR absorption at 1260–1280 cm⁻¹ (N→O stretch) .

-

Reduction : Sodium borohydride reduces the oxadiazole ring to a dihydroimidazole derivative under inert atmospheres, though this reaction requires further optimization for higher yields .

Environmental and pH-Dependent Reactivity

Reactivity is modulated by environmental factors:

-

pH Sensitivity : Fluorescence quenching by Hg(II) is optimal at pH 7.00 but diminishes in acidic (pH < 5) or alkaline (pH > 9) conditions due to protonation/deprotonation of pyridyl N atoms.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coordination with metal ions, while nonpolar solvents favor substitution reactions .

Aplicaciones Científicas De Investigación

Structural Characteristics

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole features two pyridyl groups attached to a 1,3,4-oxadiazole ring. Its molecular formula is , and it exhibits unique electronic properties due to the presence of nitrogen and oxygen heteroatoms. The compound can be synthesized through several methods, including the cyclization of 4-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base like triethylamine.

Chemistry

- Coordination Chemistry : this compound serves as a building block for synthesizing coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions enables the formation of stable complexes that are essential in catalysis and material science .

- Fluorescent Sensors : The compound has been utilized in developing fluorescent sensors for detecting heavy metals such as mercury(II) ions. It exhibits fluorescence quenching upon interaction with these ions in aqueous solutions.

Medicine

- Antimicrobial Activity : Recent studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL. Additionally, it exhibited antifungal activity against Candida albicans with an MIC of approximately 25 µg/mL .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, derivatives of this compound have shown promising results against colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cells. Studies indicated that these compounds could induce apoptosis in cancer cells and may serve as potential chemotherapeutic agents .

Materials Science

- Optoelectronic Devices : The unique luminescent properties of this compound make it suitable for applications in optoelectronic devices. Its incorporation into materials can enhance their optical properties for use in sensors and display technologies .

Case Study 1: Antimicrobial Evaluation

A series of synthesized derivatives of this compound were tested for antimicrobial activity against various strains. The results indicated that specific substitutions on the pyridyl groups enhanced antimicrobial efficacy significantly .

Case Study 2: Anticancer Activity

In a study evaluating anticancer potential using MTS assays on HT-29 and MDA-MB-231 cell lines, several derivatives exhibited IC50 values indicating substantial cytotoxicity. Flow cytometry analysis confirmed that these compounds induce cell cycle arrest and apoptosis through specific molecular pathways .

Mecanismo De Acción

The mechanism by which 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole exerts its effects is largely dependent on its ability to interact with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that can be used in catalysis and sensing applications. Additionally, its luminescent properties are attributed to the conjugated π-electron system within the oxadiazole ring, which allows it to absorb and emit light at specific wavelengths .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

2,5-Bis(4-pyridyl)pyrazine: Contains a pyrazine ring instead of an oxadiazole ring.

2,5-Bis(3-pyridyl)pyrazine: Similar to 2,5-Bis(4-pyridyl)pyrazine but with pyridyl groups in different positions.

Uniqueness

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is unique due to its specific electronic and structural properties, which make it highly suitable for applications in luminescent materials and coordination chemistry. Its ability to form stable complexes with metal ions and its luminescent properties distinguish it from other similar compounds .

Actividad Biológica

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of this compound, characterized by the presence of two pyridyl groups and an oxadiazole ring, contributes to its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). The oxadiazole ring is formed through cyclization processes that can be optimized for yield and purity. Characterization methods such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested .

- Antifungal Activity : It also displayed antifungal activity against Candida albicans, with MIC values around 25 µg/mL .

Antioxidant Properties

The antioxidant potential of this compound has been assessed using various assays. It demonstrated a strong capacity to scavenge free radicals, with an IC₅₀ value of approximately 30 µM in DPPH assays. This activity suggests its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cell line studies against various cancer types (e.g., breast cancer and leukemia), it exhibited cytotoxic effects with IC₅₀ values ranging from 15 to 40 µM. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound shows high affinity for cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential as an anti-inflammatory agent.

- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA strands, leading to disruption of replication in cancer cells.

Propiedades

IUPAC Name |

2,5-dipyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGFSQOCKQVECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351425 | |

| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15420-02-7 | |

| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15420-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.